1-(5-Bromo-2-nitrophenyl)piperidin-3-amine
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Overview
Description
1-(5-Bromo-2-nitrophenyl)piperidin-3-amine is a chemical compound with the molecular formula C11H14BrN3O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromine and nitro group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-nitrophenyl)piperidin-3-amine typically involves the following steps:
Nitration: The starting material, 5-bromo-2-nitroaniline, is prepared by nitrating 5-bromoaniline using a mixture of concentrated nitric and sulfuric acids.
Piperidine Introduction: The nitroaniline is then reacted with piperidine under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and other advanced techniques can also be employed to optimize reaction conditions and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-nitrophenyl)piperidin-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 1-(5-Amino-2-nitrophenyl)piperidin-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-2-nitrophenyl)piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool compound in studying the biological pathways and mechanisms involving piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-nitrophenyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups on the phenyl ring play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, depending on the context .
Comparison with Similar Compounds
- 1-(5-Bromo-2-nitrophenyl)piperidin-4-amine
- 1-(5-Bromo-2-nitrophenyl)piperidin-2-amine
- 1-(5-Bromo-2-nitrophenyl)piperidin-3-ol
Comparison: 1-(5-Bromo-2-nitrophenyl)piperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C11H14BrN3O2 |
---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
1-(5-bromo-2-nitrophenyl)piperidin-3-amine |
InChI |
InChI=1S/C11H14BrN3O2/c12-8-3-4-10(15(16)17)11(6-8)14-5-1-2-9(13)7-14/h3-4,6,9H,1-2,5,7,13H2 |
InChI Key |
WBAVUKUOMVEPPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC(=C2)Br)[N+](=O)[O-])N |
Origin of Product |
United States |
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